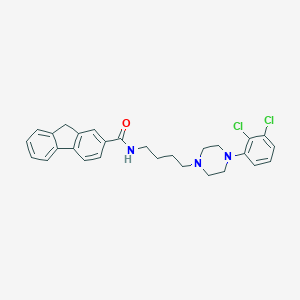![molecular formula C12H21NO B060680 (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole CAS No. 184032-78-8](/img/structure/B60680.png)
(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole, also known as HOCPCA, is a bicyclic compound with a molecular formula of C13H21NO. It is a potent and selective agonist of the G protein-coupled receptor GPR88, which is predominantly expressed in the basal ganglia of the brain. HOCPCA has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease and addiction.
作用機序
(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole is a selective agonist of the G protein-coupled receptor GPR88, which is predominantly expressed in the basal ganglia of the brain. Activation of GPR88 by (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole leads to the inhibition of dopamine release, which is believed to be the underlying mechanism of its therapeutic effects in Parkinson's disease and addiction.
Biochemical and Physiological Effects:
(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine release, reduction of dyskinesia, and reduction of drug-seeking behavior. In addition, (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole has been shown to have a low potential for abuse and addiction, making it an attractive candidate for the treatment of addiction.
実験室実験の利点と制限
One of the main advantages of (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole for lab experiments is its selectivity for GPR88, which allows for more precise manipulation of the dopaminergic system. However, one limitation of (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several potential future directions for research on (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole, including the development of more potent and selective GPR88 agonists, the investigation of its therapeutic potential in other neurological disorders, and the exploration of its underlying mechanisms of action. In addition, further studies are needed to determine the optimal dosing and administration regimens for (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole in humans.
合成法
The synthesis of (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole involves a multi-step process, starting with the reaction of cyclopentadiene with maleic anhydride to form the adduct. The adduct is then reacted with methylamine to form the corresponding imine, which is reduced with sodium borohydride to yield the bicyclic compound (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole.
科学的研究の応用
(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole has been studied extensively for its potential therapeutic applications in various neurological disorders, including Parkinson's disease and addiction. In Parkinson's disease, (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole has been shown to improve motor function and reduce the severity of dyskinesia, a common side effect of long-term treatment with levodopa. In addiction, (2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole has been shown to reduce drug-seeking behavior and prevent relapse in preclinical models.
特性
CAS番号 |
184032-78-8 |
|---|---|
製品名 |
(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole |
分子式 |
C12H21NO |
分子量 |
195.3 g/mol |
IUPAC名 |
1-[(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11-/m1/s1 |
InChIキー |
YHGFTJWGGDCEHX-GMTAPVOTSA-N |
異性体SMILES |
C1CCC(C1)([C@H]2C[C@H]3CCC[C@H]3N2)O |
SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
正規SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




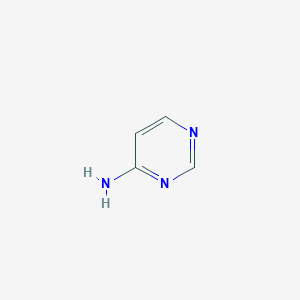
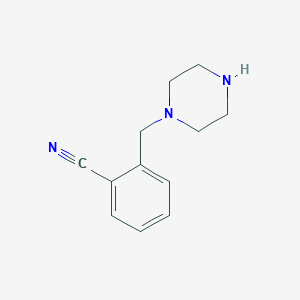



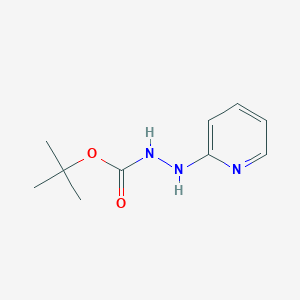
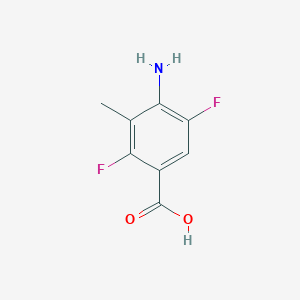
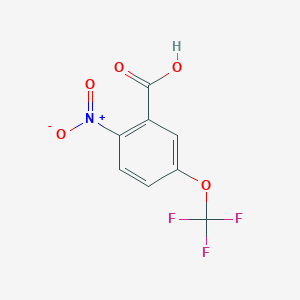

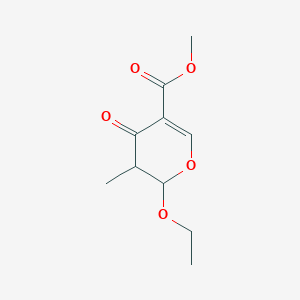
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
